
1-Methyl-3-phenyl-1H-pyrazol-5-amine
Overview
Description
1-Methyl-3-phenyl-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C10H11N3 and a molecular weight of 173.22 g/mol . It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
The synthesis of 1-Methyl-3-phenyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenyl-3-methyl-1H-pyrazole-5-carboxylic acid with ammonia or an amine source . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction conditions, including temperature, pressure, and catalyst selection, to achieve efficient synthesis.
Chemical Reactions Analysis
1-Methyl-3-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and pressures to optimize yields.
Scientific Research Applications
Medicinal Chemistry Applications
1-Methyl-3-phenyl-1H-pyrazol-5-amine has been investigated for its potential biological activities, particularly as a pharmacological agent due to its structural similarity to known bioactive compounds.
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of pyrazole derivatives against various cancer cell lines. For instance, a study synthesized several pyrazole derivatives, including those based on this compound, which exhibited significant cytotoxicity against both cancerous and normal cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes, thus reducing inflammation and pain in various models .
Synthetic Applications
The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex pyrazole derivatives through multi-component reactions (MCRs). These reactions allow for the efficient synthesis of compounds with diverse functional groups, which can be tailored for specific biological activities .
Table: Summary of Synthetic Applications
Reaction Type | Product Type | Yield (%) | Reference |
---|---|---|---|
One-pot MCR | Pyran derivatives | High | |
Condensation Reaction | N-substituted pyrazoles | Good | |
Reductive Amination | Bioactive N-Heterocycles | Excellent |
Case Study 1: Synthesis of Novel Pyrazole Derivatives
A study reported the synthesis of novel pyrazole derivatives via a one-pot reaction involving this compound. The resulting compounds were evaluated for their cytotoxicity against cancer cell lines, showing promising results with some derivatives exhibiting IC50 values in the low micromolar range .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives derived from this compound. The study demonstrated that these compounds effectively inhibited COX enzymes, leading to reduced inflammation in animal models. The findings suggest potential therapeutic applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparison with Similar Compounds
1-Methyl-3-phenyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-1H-pyrazol-5-amine: Similar in structure but lacks the methyl group at the 1-position.
3-Methyl-1-phenyl-1H-pyrazol-5-amine: Similar but with different substitution patterns on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
1-Methyl-3-phenyl-1H-pyrazol-5-amine, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.
This compound has the following chemical characteristics:
- Molecular Formula : C10H11N3
- Melting Point : 107–108 °C
- Boiling Point : 429 °C
These properties indicate its stability and potential for use in various chemical reactions and formulations.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound and its derivatives. Notably:
- Antifungal Activity : A derivative of this compound demonstrated potent antifungal effects against Valsa mali, with an effective concentration (EC50) of 0.64 mg/L, outperforming allicin (EC50 = 26.0 mg/L) but showing lower efficacy than tebuconazole (EC50 = 0.33 mg/L) .
Compound | Activity | EC50 (mg/L) |
---|---|---|
1-Methyl-3-phenyl-1H-pyrazol-5-amide | Antifungal | 0.64 |
Allicin | Antifungal | 26.0 |
Tebuconazole | Antifungal | 0.33 |
This suggests that derivatives of the compound may serve as effective antifungal agents in agricultural applications.
Antibacterial Activity
The compound has also shown significant antibacterial properties:
- Against Pseudomonas syringae pv. actinidiae : A derivative exhibited a minimum inhibitory concentration (MIC90) of 1.56 mg/L, surpassing several controls including allicin and streptomycin sulfate .
The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes:
- Tyrosine-protein phosphatase non-receptor type 1 : The compound interacts with this enzyme, potentially altering its function and influencing various biochemical pathways .
- α-glucosidase Inhibition : The compound has been explored for its role as an α-glucosidase inhibitor, which may have implications for diabetes management by preventing carbohydrate breakdown into glucose .
Pharmacokinetics
Pharmacokinetic studies indicate that the compound is stable under physiological conditions, making it a suitable candidate for further development in therapeutic applications.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Synthesis and Evaluation : A study synthesized novel derivatives incorporating disulfide moieties and evaluated their antimicrobial properties, confirming their potential as candidates for new antimicrobial agents .
- Mechanistic Insights : Research indicated that the antifungal activity is linked to the induction of oxidative stress in fungal cells, leading to irreversible damage .
Applications in Medicine and Industry
The diverse biological activities of this compound make it a candidate for various applications:
- Antidiabetic Agents : Its role as an α-glucosidase inhibitor suggests potential use in diabetes management.
- Agricultural Chemicals : Its efficacy against plant pathogens positions it as a promising agent in crop protection strategies.
Q & A
Q. What are the most reliable synthetic routes for 1-methyl-3-phenyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?
Basic Synthesis : A common method involves the condensation of phenylhydrazine derivatives with β-keto esters or acrylates. For example, this compound is synthesized via a cyclization reaction between monomethylhydrazine and ethyl acetoacetate under reflux in toluene, with trifluoroacetic acid (TFA) as a catalyst . Key characterization includes NMR (e.g., δ 7.22–7.18 ppm for aromatic protons) and IR spectroscopy (e.g., 3444 cm⁻¹ for NH stretching) .
Advanced Optimization : Yield improvements (>80%) are achieved by controlling parameters such as catalyst loading (30 mol% TFA), reaction time (24–48 hours), and inert atmosphere (N₂). Solvent choice (toluene vs. DMF) and temperature (reflux at ~110°C) critically influence regioselectivity and byproduct formation .
Q. How can structural contradictions in crystallographic data for pyrazole derivatives be resolved?
Basic Characterization : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard for resolving molecular geometry. For instance, bond angles and torsion angles in this compound derivatives are validated against CIF files generated via SHELXPRO .
Advanced Analysis : Discrepancies in bond lengths (e.g., C–N vs. C–C) may arise from twinning or low-resolution data. Employing high-resolution synchrotron data (≤1.0 Å) and robust refinement algorithms in SHELXL-2018 can mitigate errors. Cross-validation with DFT calculations (e.g., B3LYP/6-31G*) further resolves ambiguities .
Q. What methodologies are used to evaluate the biological activity of this compound derivatives?
Basic Assays : In vitro antitubercular activity is tested via microplate Alamar Blue assay (MIC values ≤6.25 µg/mL), while antibacterial efficacy against Staphylococcus aureus uses broth microdilution (IC₅₀ ~12.5 µM) .
Advanced Design : To address false positives, include cytotoxicity controls (e.g., HEK-293 cells) and validate target engagement via enzyme inhibition assays (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Dose-response curves and time-kill kinetics enhance mechanistic insights .
Q. How can regioselectivity challenges in pyrazole functionalization be addressed?
Basic Principles : Electrophilic substitution favors the C4 position due to electron-donating methyl groups. For example, bromination of this compound with NBS in DMF yields 4-bromo derivatives .
Advanced Strategies : Computational tools (e.g., Fukui indices) predict reactive sites. Using directing groups (e.g., –NH₂ at C5) or transition-metal catalysis (e.g., Pd-mediated C–H activation) enables selective functionalization at C3 or C4 .
Q. What are the key challenges in scaling up pyrazole synthesis from milligram to gram scale?
Basic Scale-Up : Pilot-scale reactions require solvent recovery (e.g., toluene distillation) and safer handling of corrosive reagents (e.g., POCl₃ in cyclization steps) .
Advanced Engineering : Continuous flow reactors reduce exothermic risks and improve mixing. Process analytical technology (PAT) monitors intermediates in real-time, while QbD (Quality by Design) optimizes critical parameters (e.g., temperature gradients) .
Q. How do computational methods aid in designing pyrazole-based therapeutics?
Basic Docking : Molecular docking (AutoDock Vina) screens derivatives against targets like tubulin (PDB ID: 1SA0). Pyrazole amines show binding affinity (ΔG ≤ −8.5 kcal/mol) via hydrophobic interactions with β-tubulin .
Advanced MD Simulations : All-atom molecular dynamics (GROMACS) over 100 ns validates stability of ligand-target complexes. MM-PBSA calculations quantify binding free energies, prioritizing candidates for synthesis .
Q. How can conflicting biological activity data across studies be reconciled?
Basic Validation : Reproduce assays under standardized conditions (e.g., CLSI guidelines). Cross-check with orthogonal methods (e.g., fluorescence-based ATP assays vs. colony counting) .
Advanced Meta-Analysis : Use cheminformatics tools (e.g., KNIME) to aggregate data from disparate studies. Structure-activity relationship (SAR) models identify outliers caused by substituent effects (e.g., –OCH₃ vs. –CF₃) .
Q. Tables
Q. Table 1: Key Spectral Data for this compound
Technique | Key Signals | Reference |
---|---|---|
¹H NMR | δ 7.22–7.18 (m, aromatic H), 4.19 (s, N–CH₃), 2.70 (s, S–CH₃) | |
¹³C NMR | 167.5 ppm (C=O), 145.6 ppm (pyrazole C4), 33.9 ppm (N–CH₃) | |
IR | 3444 cm⁻¹ (NH), 1752 cm⁻¹ (C=O), 1519 cm⁻¹ (C=N) |
Q. Table 2: Biological Activity of Derivatives
Derivative | Activity (IC₅₀) | Assay Type | Reference |
---|---|---|---|
4a (R=Ph) | 6.25 µg/mL (Antitubercular) | Microplate Alamar Blue | |
6c (R=CF₃) | 12.5 µM (Antibacterial) | Broth microdilution |
Properties
IUPAC Name |
2-methyl-5-phenylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-10(11)7-9(12-13)8-5-3-2-4-6-8/h2-7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYRMURRLLYLPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333717 | |
Record name | 1-Methyl-3-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10199-50-5 | |
Record name | 1-Methyl-3-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-3-phenyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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